Methyl 2-amino-5-hydroxybenzoate

Catalog No.
S1550311
CAS No.
1882-72-0
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-hydroxybenzoate

CAS Number

1882-72-0

Product Name

Methyl 2-amino-5-hydroxybenzoate

IUPAC Name

methyl 2-amino-5-hydroxybenzoate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3

InChI Key

DWBKSTKVIIRFHL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N

Computational Chemistry and Crystallography

Application Summary: Methyl 2-amino-5-hydroxybenzoate has been used in computational investigations, Hirshfeld surface analysis, interaction energy calculations, and energy framework crystal structure studies .

Method of Application: The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is determined by single crystal X-ray diffraction . DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .

Results or Outcomes: The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the lp O → σ*(N–H) 1,6-remote interaction, is responsible for the preferred conformation .

Agrochemicals

Application Summary: Methyl 2-amino-5-hydroxybenzoate finds application in the synthesis of advanced crop protection agents, such as pesticides and herbicides .

Method of Application: Its distinct chemical properties contribute to the formulation of more potent and selective agrochemicals, promoting sustainable and efficient crop management practices .

Nonlinear Optics

Application Summary: Methyl 2-amino-5-hydroxybenzoate-based molecules are commonly used for third-order nonlinear optical (NLO) applications .

Flavor Enhancer and Mask

Application Summary: 2-Aminobenzoic acid esters, including Methyl 2-amino-5-hydroxybenzoate, have been extensively used in flavoring food (e.g., candy, chewing gum, soft and alcoholic drinks, etc.) and drugs as a flavor enhancer and/or mask .

Method of Application: Due to its pleasant aroma, it is an important component in perfumes and cosmetics .

Bird and Goose Repellent

Application Summary: Methyl 2-amino-5-hydroxybenzoate has important industrial applications as a bird and goose repellent for crop protection .

Method of Application: It is used in the formulation of repellents to prevent pest flocks from crops .

Oxidation Inhibitor

Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an oxidation inhibitor .

Method of Application: It is used in various industrial processes to prevent or slow down oxidation .

Sunscreen Agent

Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as a sunscreen agent .

Method of Application: It is used in the formulation of sunscreens to protect the skin from harmful UV rays .

Intermediate for Synthesis

Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an intermediate for the synthesis of a wide range of chemicals, dyes, and pharmaceuticals .

Method of Application: It is used in various chemical reactions as a starting material or intermediate .

Chelating Agents in Coordination Chemistry

Application Summary: 2-Aminobenzoic acid and its derivatives, including Methyl 2-amino-5-hydroxybenzoate, are used as good chelating agents in coordination chemistry .

Method of Application: These compounds are used to form complex structures with metal ions .

Methyl 2-amino-5-hydroxybenzoate, also known as methyl 5-hydroxyanthranilate, is an organic compound with the molecular formula C8_8H9_9NO3_3. It appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 158.0 to 162.0 °C . This compound is characterized by the presence of an amino group and a hydroxy group on the benzene ring, which contributes to its reactivity and biological activity.

Typical of aromatic compounds with functional groups. Notably, it can undergo:

  • Acylation Reactions: Reacting with acyl chlorides to form acyl derivatives.
  • Esterification: Reacting with alcohols under acidic conditions to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are essential for synthesizing derivatives that may have improved biological properties or enhanced solubility.

Methyl 2-amino-5-hydroxybenzoate finds applications across various fields:

  • Pharmaceutical Industry: It serves as a key intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.
  • Chemical Research: Used in studies related to structure-activity relationships in medicinal chemistry.
  • Cosmetic Formulations: Due to its antioxidant properties, it is explored for use in skincare products.

The synthesis of methyl 2-amino-5-hydroxybenzoate typically involves:

  • Refluxing 2-amino-5-hydroxybenzoic acid in methanol with the addition of a catalyst such as sulfuric acid or hydrochloric acid. This process leads to the methyl ester formation through esterification .
  • Alternative Pathways: Other methods include acylation reactions using methyl chloroformate or methanolysis of corresponding benzoates.

Studies involving methyl 2-amino-5-hydroxybenzoate often focus on its interactions at the molecular level. Computational investigations have utilized techniques such as Hirshfeld surface analysis and interaction energy calculations to understand its crystal structure and intermolecular interactions . These studies help elucidate how structural features influence its biological activity and stability.

Methyl 2-amino-5-hydroxybenzoate shares similarities with several other compounds, which can be compared based on their structural features and biological activities:

Compound NameCAS NumberSimilarityKey Features
Methyl 2-amino-3-hydroxybenzoate38160-63-30.95Similar amino and hydroxy substitutions
Methyl 2-amino-6-methylbenzoate18595-13-60.93Contains a methyl group at the ortho position
Methyl 4-amino-3-(methoxycarbonyl)benzoic acid41684-07-50.93Features a methoxycarbonyl group
Methyl 2-amino-4-hydroxybenzoate401568-70-50.95Hydroxyl substitution at the para position

Uniqueness

Methyl 2-amino-5-hydroxybenzoate is unique due to its specific arrangement of functional groups that confer distinct pharmacological properties not fully replicated in its analogs. Its role as an intermediate in drug synthesis further enhances its significance in medicinal chemistry compared to similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-5-hydroxybenzoate

Dates

Modify: 2023-08-15

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